![molecular formula C14H12N6O2S B14604501 (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate CAS No. 58555-08-1](/img/structure/B14604501.png)
(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate is a complex organic compound that features a pyridine ring, a tetrazole ring, and a carbamate group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyridine and tetrazole rings in its structure suggests it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate typically involves multiple steps. One common method includes:
Esterification: of nicotinic acid to yield an ester intermediate.
Oxidation: of the ester with 3-chloroperoxybenzoic acid (mCPBA) to form a pyridine N-oxide.
Nucleophilic substitution: of the pyridine N-oxide with trimethylsilyl cyanide (TMSCN) to generate a nitrile intermediate.
Reaction: of the nitrile with sodium and ammonium chloride in ethanol to produce the desired compound.
Industrial Production Methods
the principles of green chemistry, such as using water as a solvent and moderate reaction conditions, are often applied to optimize yield and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The pyridine and tetrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: mCPBA is commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) can be used for reduction.
Nucleophiles: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield various tetrazole derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioisostere of carboxylic acids. Its ability to mimic the properties of carboxylic acids makes it valuable in the design of enzyme inhibitors and receptor agonists .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in material science and nanotechnology .
Mécanisme D'action
The mechanism of action of (Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrazole ring, in particular, is known for its ability to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate: This compound shares a similar structure but includes a fluorine atom and a methyl group, which can alter its chemical and biological properties.
Imidazole-containing compounds: These compounds also feature nitrogen-rich heterocycles and are used in similar applications, such as drug development and material science.
Uniqueness
(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate is unique due to the combination of its pyridine and tetrazole rings. This combination provides a balance of electron-donating and electron-withdrawing properties, making it versatile for various applications in chemistry, biology, and industry .
Propriétés
Numéro CAS |
58555-08-1 |
|---|---|
Formule moléculaire |
C14H12N6O2S |
Poids moléculaire |
328.35 g/mol |
Nom IUPAC |
pyridin-3-ylmethyl N-[4-(2H-tetrazol-5-ylsulfanyl)phenyl]carbamate |
InChI |
InChI=1S/C14H12N6O2S/c21-14(22-9-10-2-1-7-15-8-10)16-11-3-5-12(6-4-11)23-13-17-19-20-18-13/h1-8H,9H2,(H,16,21)(H,17,18,19,20) |
Clé InChI |
DYHJRAPNHCTXHA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)COC(=O)NC2=CC=C(C=C2)SC3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


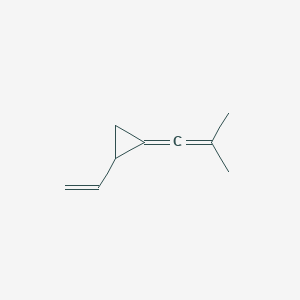
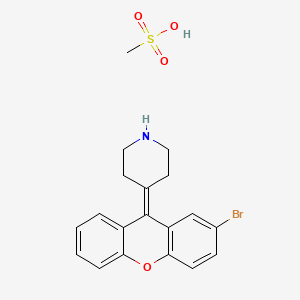
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)
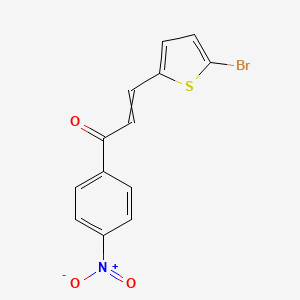

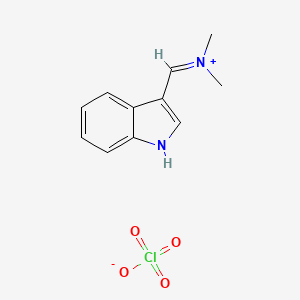
![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
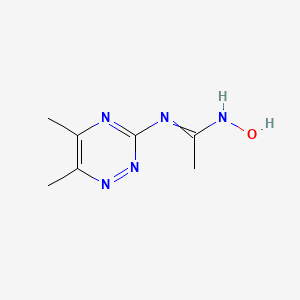
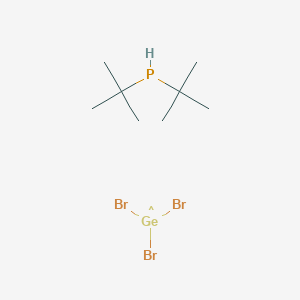


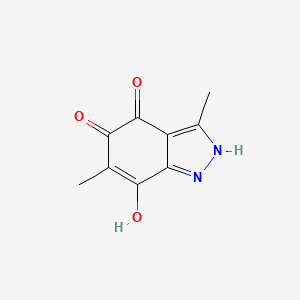
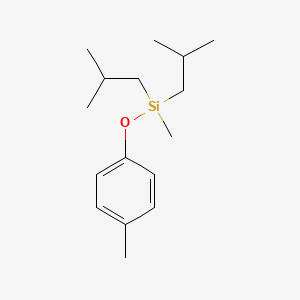
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
